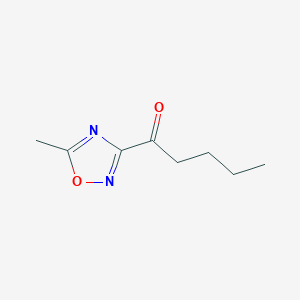
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring This specific compound is characterized by the presence of a methyl group at the 5-position of the oxadiazole ring and a pentan-1-one moiety attached to the 3-position
Méthodes De Préparation
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with pentan-1-one in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can be compared with other similar oxadiazole compounds, such as:
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid moiety instead of a pentan-1-one moiety, which may result in different chemical and biological properties.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: The position of the methyl group on the oxadiazole ring differs, potentially affecting its reactivity and applications.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and uses.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-(5-methyl-1,2,4-oxadiazol-3-yl)pentan-1-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-5-7(11)8-9-6(2)12-10-8/h3-5H2,1-2H3 |
Clé InChI |
CDXCZPHMCYGZDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=NOC(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)

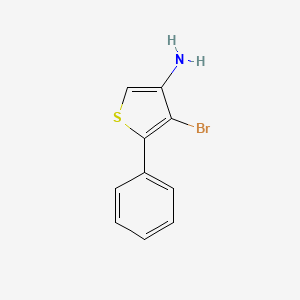
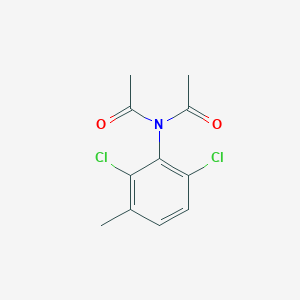
![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
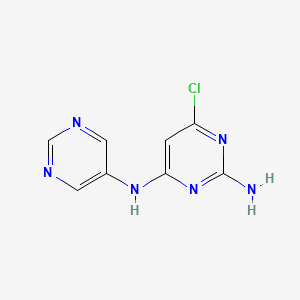
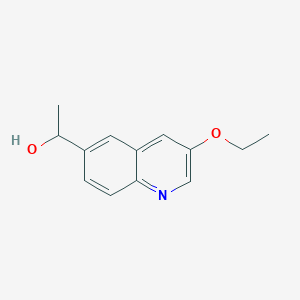
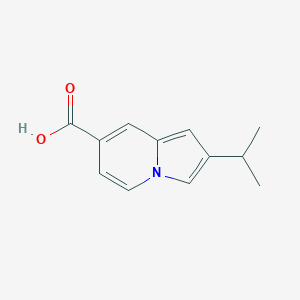
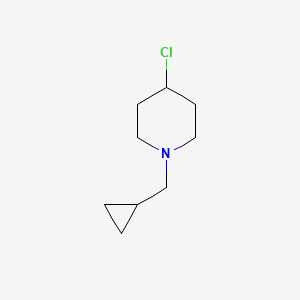
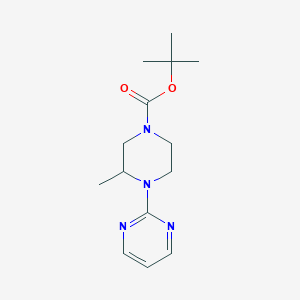
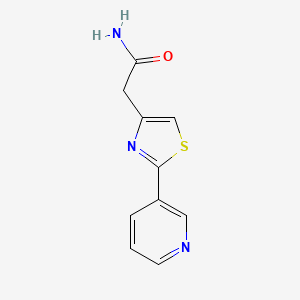
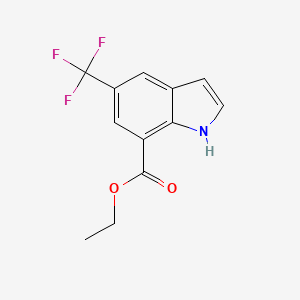
![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
